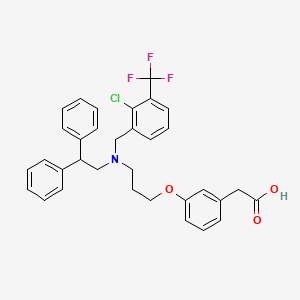

GW3965

Description

GW-3965 is a liver X receptor ligand.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSRXHZFIBFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961002 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-09-3 | |

| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-3965 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW3965's Mechanism of Action in Atherosclerosis: A Technical Guide

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, forming plaques. A key event in early atherogenesis is the accumulation of cholesterol within macrophages, transforming them into "foam cells." The synthetic Liver X Receptor (LXR) agonist, GW3965, has emerged as a potent modulator of pathways central to atherosclerosis. LXRs, comprising LXRα and LXRβ isoforms, are nuclear receptors that function as cholesterol sensors.[1] Their activation orchestrates a range of physiological responses to excess cholesterol.[1][2] GW3965 is a non-steroidal, high-affinity agonist for both LXRα and LXRβ, and its administration has been shown to be highly effective in reducing atherosclerotic lesion development in various preclinical models.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which GW3965 exerts its anti-atherogenic effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action

The anti-atherosclerotic properties of GW3965 are primarily driven by its ability to activate LXR-dependent pathways in macrophages and other cells within the vessel wall. These mechanisms can be broadly categorized into the promotion of reverse cholesterol transport and the suppression of inflammation.

Promotion of Reverse Cholesterol Transport (RCT)

The hallmark of LXR activation by GW3965 is the transcriptional upregulation of genes that facilitate the efflux of cholesterol from cells, particularly from macrophage foam cells.[4][5] This is a critical first step in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

Upon entering the cell, GW3965 binds to the LXR/RXR (Retinoid X Receptor) heterodimer in the cytoplasm.[2] This ligand-receptor complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[2] This action initiates the transcription of key proteins, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[3][4][5]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[6][7] GW3965 potently induces ABCA1 expression in macrophages, even in cells already heavily loaded with lipids.[3][5]

-

ABCG1 (ATP-binding cassette transporter G1): This transporter mediates the efflux of cholesterol to mature HDL particles.[6] GW3965 also robustly upregulates ABCG1 expression in macrophages and the aorta.[3][4]

By inducing these transporters, GW3965 enhances the capacity of macrophages to unload excess cholesterol, thereby preventing or reducing foam cell formation and mitigating plaque development.[3][8]

Anti-Inflammatory Effects

Atherosclerosis is fundamentally an inflammatory disease. LXRs exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[9] GW3965 leverages this activity to dampen the inflammatory response within the plaque. This occurs through mechanisms of transrepression, where the LXR/RXR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB.

Treatment with GW3965 has been shown to:

-

Inhibit Inflammatory Gene Expression: In macrophages, GW3965 efficiently inhibits the lipopolysaccharide (LPS)-induced expression of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][10]

-

Reduce Monocyte Adhesion: LXR agonists can attenuate the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells, which are critical for the recruitment of monocytes to the arterial wall.[1]

This dual action of promoting cholesterol removal while simultaneously reducing inflammation makes GW3965 a potent anti-atherogenic agent.

Hepatic Lipogenesis: A Major Side Effect

Despite its beneficial vascular effects, the systemic activation of LXR by GW3965, particularly LXRα in the liver, has a significant adverse effect: the induction of de novo lipogenesis.[9][11] LXRα activation in hepatocytes strongly upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[12][13] This leads to increased levels of enzymes like fatty acid synthase (FAS), resulting in hepatic steatosis (fatty liver) and hypertriglyceridemia.[9] This undesirable side effect has been a major obstacle to the clinical development of systemic LXR agonists for treating atherosclerosis.[11]

Quantitative Data Summary

The effects of GW3965 have been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: Effect of GW3965 on Atherosclerotic Lesion Area in Murine Models

| Animal Model | Treatment Details | Outcome | Reference |

| LDLR-/- (Male) | 10 mg/kg/day for 12 weeks | 53% reduction in lesion area | [3][4] |

| LDLR-/- (Female) | 10 mg/kg/day for 12 weeks | 34% reduction in lesion area | [3][4] |

| apoE-/- (Male) | 10 mg/kg/day for 12 weeks | 47% reduction in lesion area | [3][4] |

| apoE-/- | Western diet + GW3965 for 11 weeks | 56% reduction in en face lesion area | [2] |

| LXRα-/-apoE-/- | Western diet + GW3965 for 11 weeks | 39% reduction in en face lesion area | [2] |

Table 2: Effect of GW3965 on Gene Expression and Macrophage Content

| Experimental System | Treatment | Target | Outcome | Reference |

| Huh7.5 cells | 1 µM GW3965 for 24h | ABCA1 mRNA | ~5-fold increase | [8][14] |

| Wild-type mice | Oral GW3965 | Intestinal Abca1 mRNA | ~6-fold increase | [15] |

| LDLR-/- mice | Lyp-1 liposomes with GW3965 | Plaque Macrophage Content | 50% reduction | [16] |

| LDLR-/- mice | Nanoparticles with GW3965 | Plaque CD68+ Cells | 50% reduction | [12] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the mechanism of action of GW3965.

Atherosclerosis Assessment in Animal Models

This protocol describes a typical workflow for assessing the in vivo efficacy of GW3965 in mouse models of atherosclerosis.

-

Animal Model: Male LDLR-/- or apoE-/- mice, aged 8-12 weeks, are commonly used.[2][3]

-

Diet: Mice are fed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce atherosclerotic lesions.[2][12]

-

Compound Administration: GW3965 is formulated in a vehicle (e.g., carboxymethylcellulose) and administered daily via oral gavage at a dose typically ranging from 1 to 30 mg/kg body weight.[2][3] Control animals receive the vehicle alone.

-

Tissue Collection: After the treatment period, mice are euthanized. The aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Lesion Quantification:

-

En face analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O or Sudan IV to visualize lipid-rich plaques.[3] The total aortic area and the stained lesion area are quantified using imaging software to calculate the percentage of lesion coverage.

-

Aortic root analysis: The aortic root is embedded in OCT compound, sectioned, and stained with Oil Red O. The lesion area in serial sections is measured and averaged.[2]

-

Cholesterol Efflux Assay

This in vitro assay quantifies the ability of GW3965 to promote cholesterol efflux from macrophages.

-

Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are plated in 12- or 24-well plates.[17][18]

-

Cholesterol Labeling: Cells are incubated for 24-48 hours with media containing a radiolabeled cholesterol, typically [3H]-cholesterol (e.g., 1 µCi/mL), often in the presence of acetylated LDL (acLDL) to promote cholesterol loading.[18][19]

-

Equilibration: The labeling medium is removed, and cells are washed with PBS. Cells are then incubated for 18-24 hours in serum-free medium containing GW3965 (e.g., 1-2 µM) or vehicle (DMSO).[18][20] This step allows the labeled cholesterol to equilibrate within intracellular pools and induces the expression of LXR target genes like ABCA1.

-

Efflux: The equilibration medium is replaced with serum-free medium containing a cholesterol acceptor, such as ApoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL).[20] A set of wells with no acceptor is included to measure background efflux. The incubation proceeds for 2-4 hours.[18]

-

Quantification: After incubation, the medium (containing effluxed cholesterol) is collected. The cells are lysed (e.g., with 0.1 M NaOH).

-

Data Analysis: The radioactivity in both the medium and the cell lysate is measured using liquid scintillation counting. The percentage of cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cells)) * 100.[21]

GW3965 is a powerful tool for investigating the role of LXR signaling in atherosclerosis. Its mechanism of action is centered on the LXR-mediated induction of reverse cholesterol transport and the suppression of vascular inflammation. By upregulating key cholesterol transporters ABCA1 and ABCG1 in macrophages, GW3965 facilitates the removal of excess lipids from atherosclerotic plaques.[3][4] Concurrently, it dampens the inflammatory milieu that drives disease progression.[2][10] While preclinical data robustly support its potent anti-atherogenic efficacy, the clinical translation of GW3965 and other systemic LXR agonists has been hampered by the significant side effect of LXRα-induced hepatic lipogenesis.[9][11] Future research and drug development efforts are focused on strategies to selectively harness the vascular benefits of LXR activation while avoiding these adverse hepatic effects, for instance, through targeted nanoparticle delivery systems or the development of tissue-selective LXR modulators.[12][16]

References

- 1. ahajournals.org [ahajournals.org]

- 2. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. ahajournals.org [ahajournals.org]

- 7. The ABCA1/ApoE/HDL pathway mediates GW3965-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activation of liver X receptors inhibits toll-like receptor-9-induced foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cholesterol Efflux Assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

GW3965: A Technical Guide to its Role in Cholesterol Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW3965, a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ), has emerged as a critical tool in the study of cholesterol metabolism and its therapeutic modulation. LXRs are nuclear receptors that function as cholesterol sensors, playing a pivotal role in maintaining cholesterol homeostasis. Activation of LXRs by agonists like GW3965 initiates a complex signaling cascade that governs the transport, efflux, and excretion of cholesterol. This technical guide provides an in-depth overview of the mechanisms by which GW3965 regulates cholesterol homeostasis, with a focus on its impact on key genes, signaling pathways, and physiological outcomes. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers in this field.

Introduction

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[1] These receptors are activated by oxysterols, which are oxidized derivatives of cholesterol.[1] Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This mechanism forms the basis of a crucial cellular defense against cholesterol overload.[1]

GW3965 is a synthetic, non-steroidal LXR agonist with high affinity for both LXRα and LXRβ.[4] Its ability to potently and selectively activate LXRs has made it an invaluable pharmacological tool for elucidating the physiological roles of these receptors and for exploring their therapeutic potential in diseases characterized by dysregulated cholesterol metabolism, such as atherosclerosis.[5][6]

Mechanism of Action: LXR-Mediated Gene Regulation

The primary mechanism through which GW3965 exerts its effects on cholesterol homeostasis is by modulating the expression of a suite of LXR target genes. These genes are involved in various stages of the reverse cholesterol transport pathway, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

Key LXR Target Genes in Cholesterol Homeostasis

-

ATP-Binding Cassette Transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[7] GW3965 strongly induces ABCA1 expression in various cell types, particularly macrophages.[5][7][8]

-

ATP-Binding Cassette Transporter G1 (ABCG1): This transporter promotes the efflux of cholesterol from cells to mature HDL particles.[9] Similar to ABCA1, ABCG1 expression is upregulated by GW3965.[5][10]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[2] LXR activation by GW3965 can lead to increased SREBP-1c expression, which can result in hypertriglyceridemia, a notable side effect.[5][11]

-

Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): An E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of LDL cholesterol into cells. GW3965 treatment can increase IDOL expression.

Quantitative Data on the Effects of GW3965

The following tables summarize quantitative data from various studies investigating the effects of GW3965 on gene expression and plasma lipid profiles.

Table 1: Effect of GW3965 on Gene Expression in Macrophages

| Gene | Cell Type | GW3965 Concentration | Incubation Time | Fold Change in mRNA Expression (vs. Vehicle) | Citation |

| ABCA1 | Mouse Peritoneal Macrophages | 0.5 µM | 36 hours | ~15-fold | [12] |

| ABCG1 | Mouse Peritoneal Macrophages | 1 µM | 24 hours | Not specified, but significant increase shown in Western Blot | [13] |

| SREBP-1c | THP-1 Macrophages | 1 µM | 18 hours | Not specified, but shown to be upregulated | [14] |

| EEPD1 | THP-1 Macrophages | 1 µM | 18 hours | ~3-fold | [14] |

Table 2: Effect of GW3965 on Plasma Lipids in Mice

| Mouse Model | GW3965 Dose | Treatment Duration | Change in Total Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Citation |

| LDLR-/- | 10 mg/kg/day | 12 weeks | ↓ (Significant Decrease) | No significant difference | No significant difference | [5] |

| apoE-/- | 10 mg/kg/day | 12 weeks | No significant difference | No significant difference | ↑ (Significant Increase) | [5] |

| Atgl iTg | 10 mg/kg/day in corn oil | 9 days | ↑ 23% higher than WT | ↑ (Primary contributor to total cholesterol increase) | No effect | [15] |

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway

The activation of the LXR signaling pathway by GW3965 is a central event in the regulation of cholesterol homeostasis. The following diagram illustrates the key steps in this pathway.

References

- 1. Insights From Liver‐Humanized Mice on Cholesterol Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol regulatory element binding protein-1 (SREBP-1)c promoter: Characterization and transcriptional regulation by mature SREBP-1 and liver X receptor α in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pnas.org [pnas.org]

- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

The Role of GW3965 in Lipid Metabolism: A Technical Guide

Introduction

GW3965 is a potent and selective synthetic agonist for the Liver X Receptors (LXR), LXRα and LXRβ.[1] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[2][3][4] Activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs function as "cholesterol sensors" that respond to excess cholesterol by promoting its removal and excretion.[5][6] GW3965, by mimicking these endogenous ligands, serves as an invaluable chemical tool for elucidating LXR signaling pathways both in vitro and in vivo.[2] This guide provides an in-depth technical overview of the role of GW3965 in lipid metabolism, focusing on its mechanism of action, quantitative effects on lipid profiles, and the experimental protocols used to characterize its function.

Mechanism of Action: The LXR Signaling Pathway

GW3965 exerts its effects by activating the Liver X Receptors. LXRs form obligate heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the LXR-RXR complex is typically bound to co-repressor proteins, actively suppressing the transcription of target genes. Upon binding of an agonist like GW3965 to the LXR ligand-binding domain, a conformational change occurs. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiates the transcription of genes containing LXR response elements (LXREs) in their promoter regions.[2]

The primary targets of this pathway are genes deeply involved in lipid transport and metabolism. This activation has a dual impact: a beneficial role in promoting reverse cholesterol transport and an adverse effect of inducing lipogenesis, which presents a significant challenge for therapeutic applications.[6][7]

I. Role in Cholesterol Homeostasis and Reverse Cholesterol Transport

A primary and beneficial function of GW3965-mediated LXR activation is the promotion of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues, such as macrophages in atherosclerotic plaques, is returned to the liver for excretion.[5]

Key Gene Regulation:

-

ABCA1 and ABCG1: GW3965 strongly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[8] These transporters are crucial for mediating the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL), respectively.[5][6] In vivo studies have shown that GW3965 treatment significantly upregulates ABCA1 and ABCG1 mRNA in macrophages, the small intestine, and atherosclerotic aortas.[8]

-

IDOL: LXR activation by GW3965 also induces the expression of the E3 ubiquitin ligase, Inducible Degrader of the LDL Receptor (IDOL).[1][7] IDOL promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing the uptake of LDL cholesterol into cells.[6][7] This effect, however, can lead to increased plasma LDL-cholesterol levels, particularly in primates.[9]

Quantitative Effects on Gene Expression and Cholesterol Efflux

| Parameter | Model System | Treatment | Result | Reference |

| ABCA1 mRNA | Murine Peritoneal Macrophages | GW3965 | Significant induction, more effective than acetylated LDL | [8] |

| ABCG1 mRNA | Murine Peritoneal Macrophages | GW3965 | Significant induction in lipid-loaded cells | [8] |

| ABCA1/ABCG1 mRNA | Aortas of apoE-/- mice | 10 mg/kg GW3965 (4 days) | Significant induction | [8] |

| Cholesterol Efflux | THP-1 cells | GW3965 | EC50 of 0.01 µM | [1] |

| Macrophage RCT | Wild-type C57BL/6 mice | GW3965 | Increased fecal excretion of macrophage-derived 3H-cholesterol | [10][11] |

| IDOL mRNA | Human Primary Hepatocytes | 1 µM GW3965 (24h) | Significant induction | [9] |

| LDLR Protein | Cynomolgus Monkey Liver | GW3965 (7 days) | Reduced levels | [9] |

II. Role in Fatty Acid and Triglyceride Metabolism

While beneficial for cholesterol management, LXR activation by GW3965 has a significant and often detrimental impact on fatty acid metabolism. This is primarily mediated through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Key Gene Regulation:

-

SREBP-1c: GW3965 is a potent inducer of SREBP-1c, a master transcriptional regulator of lipogenesis.[4][6] SREBP-1c, in turn, activates a suite of genes involved in de novo fatty acid synthesis, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[6][12]

-

Lipogenic Enzymes: The upregulation of SREBP-1c leads to increased synthesis of fatty acids, which are then esterified into triglycerides. This process can lead to hypertriglyceridemia and hepatic steatosis (fatty liver).[7][13] While the hypertriglyceridemia observed in mice is often transient, the induction of hepatic lipogenesis remains a major hurdle for the therapeutic use of LXR agonists.[8]

Quantitative Effects on Plasma Lipids and Lipogenesis

| Parameter | Model System | Treatment | Result | Reference |

| Plasma Triglycerides | apoE-/- mice | 10 mg/kg GW3965 (12 weeks) | Significantly increased | [8][13] |

| Plasma Triglycerides | LDLR-/- mice | 10 mg/kg GW3965 (12 weeks) | No significant difference (transient effect) | [8] |

| Total Cholesterol | LDLR-/- mice | 10 mg/kg GW3965 (12 weeks) | Significantly decreased | [8] |

| HDL Cholesterol | LDLR-/- mice | 10 mg/kg GW3965 (12 weeks) | No significant difference | [8] |

| VLDL Cholesterol | apoE-/- mice | 10 mg/kg GW3965 (12 weeks) | Reduced | [8] |

| SREBP-1c mRNA | Mouse Liver | GW3965 | Upregulated | [14] |

| FAS, Scd1 mRNA | Mouse Subcutaneous Fat | GW3965 | Increased | [14] |

| Liver Triglycerides | Wild-type mice | Chronic GW3965 | Induced | [15] |

III. In Vivo Efficacy in Atherosclerosis Models

Despite the adverse effects on triglycerides, the potent stimulation of reverse cholesterol transport by GW3965 translates to significant anti-atherogenic activity in multiple murine models.

Quantitative Effects on Atherosclerosis

| Animal Model | Treatment Details | Effect on Lesion Area | Reference |

| LDLR-/- mice (male) | High-fat diet + 10 mg/kg GW3965 for 12 weeks | 53% reduction | [8] |

| LDLR-/- mice (female) | High-fat diet + 10 mg/kg GW3965 for 12 weeks | 34% reduction | [8] |

| apoE-/- mice (male) | Chow diet + 10 mg/kg GW3965 for 12 weeks | 47% reduction | [8] |

These studies provide direct evidence that the net effect of LXR agonism with GW3965 is atheroprotective, likely due to direct actions on cholesterol efflux within the vascular wall that outweigh the systemic effects on plasma lipids.[8]

IV. Key Experimental Protocols

The following sections outline generalized methodologies for key experiments used to evaluate the effects of GW3965.

In Vivo Murine Atherosclerosis Study

This protocol describes a typical long-term study to assess the impact of GW3965 on the development of atherosclerosis.

Methodology:

-

Animal Model: Male LDLR-deficient (LDLR-/-) mice, 12 weeks of age.

-

Acclimatization: House mice under standard conditions for one week prior to the study.

-

Diet: Place all mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol).

-

Grouping: Randomly assign mice to one of three groups (n=10-15 per group):

-

Group 1: High-fat diet (Vehicle control).

-

Group 2: High-fat diet containing GW3965 at 1 mg/kg/day.

-

Group 3: High-fat diet containing GW3965 at 10 mg/kg/day.

-

-

Treatment Duration: Maintain mice on their respective diets for 12 weeks.

-

Monitoring: Monitor body weight and food consumption weekly.

-

Sample Collection: At the end of the 12-week period, fast mice overnight and collect blood via cardiac puncture for plasma lipid analysis. Perfuse the vasculature with saline, followed by 4% paraformaldehyde.

-

Tissue Analysis:

-

Atherosclerotic Lesion Quantification: Dissect the aorta, open it longitudinally, stain with Oil Red O, and capture images. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

-

Gene Expression: Isolate RNA from tissues like the liver and aorta. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c).

-

Plasma Lipids: Analyze plasma samples for total cholesterol, HDL cholesterol, and triglycerides using enzymatic colorimetric assays.

-

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of GW3965 to promote the removal of cholesterol from macrophages, a key anti-atherogenic function.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., murine peritoneal macrophages or THP-1 human monocytes differentiated into macrophages).

-

Cholesterol Loading: Incubate cells for 24-48 hours with 3H-cholesterol and a source of cholesterol, such as acetylated LDL (50 µg/mL), to load the cells with labeled cholesterol.

-

Equilibration: Wash the cells and incubate them in serum-free media for 18-24 hours to allow for equilibration of the cholesterol pools.

-

Treatment: Treat the cells with vehicle (DMSO) or varying concentrations of GW3965 (e.g., 0.01 µM to 10 µM) for 18-24 hours.

-

Efflux: Replace the media with media containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL), and incubate for 4-6 hours.

-

Quantification:

-

Collect the supernatant (media) and lyse the cells with a suitable solvent (e.g., isopropanol).

-

Measure the radioactivity (3H) in both the media and the cell lysate using liquid scintillation counting.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: [ (Radioactivity in Media) / (Radioactivity in Media + Radioactivity in Cell Lysate) ] * 100.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify changes in the mRNA levels of LXR target genes following GW3965 treatment.

Methodology:

-

Sample Preparation: Treat cells in culture or tissues from in vivo studies with GW3965 or vehicle.

-

RNA Extraction: Isolate total RNA from samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., ABCA1, SREBP-1c), a housekeeping gene (e.g., Cyclophilin A, GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

-

Run the reaction on a real-time PCR machine.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.

GW3965 is a powerful pharmacological tool that has been instrumental in defining the dual nature of LXR signaling in lipid metabolism. Its activation of LXR robustly stimulates reverse cholesterol transport and confers significant anti-atherosclerotic benefits in preclinical models. However, this is coupled with the potent induction of SREBP-1c-mediated lipogenesis, leading to hypertriglyceridemia and hepatic steatosis. This dichotomy underscores the challenge in developing LXR agonists for therapeutic use. Future research focuses on creating dissociated LXR modulators that can separate the anti-atherogenic properties from the adverse lipogenic effects, a strategy informed by the foundational knowledge gained from studies using GW3965.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver X receptors in lipid signalling and membrane homeostasis | Semantic Scholar [semanticscholar.org]

- 4. Liver X receptors in lipid signalling and membrane homeostasis [escholarship.org]

- 5. LXR and PPAR as integrators of lipid homeostasis and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. The LXR–Idol axis differentially regulates plasma LDL levels in primates and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GW3965: A Comprehensive Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW3965, a potent synthetic agonist of the Liver X Receptors (LXR), has emerged as a significant modulator of inflammatory pathways. As members of the nuclear receptor superfamily, LXRα (NR1H3) and LXRβ (NR1H2) are crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammation. GW3965 activates both LXR isoforms with high affinity, initiating a cascade of transcriptional events that collectively suppress inflammatory responses. This technical guide provides an in-depth analysis of the mechanisms by which GW3965 exerts its anti-inflammatory effects, with a focus on its impact on key signaling pathways including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the NLRP3 inflammasome. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the underlying molecular pathways are presented to serve as a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: LXR Activation

GW3965 functions as a selective LXR agonist, with EC50 values of approximately 190 nM for human LXRα and 30 nM for human LXRβ in cell-free assays[1]. Upon binding to LXR, GW3965 induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated LXR/RXR (Retinoid X Receptor) heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The anti-inflammatory effects of GW3965 are a consequence of this LXR-mediated gene regulation, which involves both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory gene expression.

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. GW3965 has been demonstrated to potently inhibit NF-κB signaling through multiple mechanisms. In quiescent cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[2]. GW3965 treatment has been shown to suppress the degradation of IκBα and inhibit the activation of NF-κB in a dose-dependent manner[2]. This interference with a central inflammatory pathway underscores the significant anti-inflammatory potential of GW3965.

Figure 1: Simplified schematic of GW3965-mediated inhibition of the NF-κB signaling pathway.

Crosstalk with the AP-1 Pathway

The Activator Protein-1 (AP-1) transcription factor complex, typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammation. While the direct mechanisms of LXR-mediated repression of AP-1 are still being fully elucidated, evidence suggests that GW3965 can interfere with this pathway. This may occur through competition for limited coactivators or through direct protein-protein interactions between LXR and components of the AP-1 complex. This interference leads to a reduction in the expression of AP-1 target genes, which include various cytokines and matrix metalloproteinases involved in inflammatory processes.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from NF-κB activation) and a subsequent activation signal. GW3965 has been shown to inhibit the activation of the NLRP3 inflammasome. Treatment with GW3965 significantly inhibits caspase-1 gene expression in LPS-activated macrophages in an LXR-dependent manner[3]. This leads to reduced processing and secretion of IL-1β and IL-18, thereby dampening the inflammatory response.

Figure 2: GW3965-mediated attenuation of the NLRP3 inflammasome pathway.

Quantitative Efficacy of GW3965

The anti-inflammatory effects of GW3965 have been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of GW3965 on the production and expression of key inflammatory mediators.

Table 1: In Vitro Effects of GW3965 on Inflammatory Mediator Production

| Cell Type | Stimulus | GW3965 Concentration | Inflammatory Mediator | % Inhibition / Fold Change | Reference |

| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | TNF-α | ~50% reduction in secretion | [2] |

| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | MCP-1 | ~60% reduction in secretion | [2] |

| Human Islets | LPS | 1 µM | IL-8 mRNA | Significant reduction | [1] |

| Human Islets | LPS | 1 µM | MCP-1 mRNA | Significant reduction | [1] |

| Human Islets | LPS | 1 µM | Tissue Factor mRNA | Significant reduction | [1] |

Table 2: In Vivo Effects of GW3965 on Inflammatory Mediator Levels

| Animal Model | Treatment | Inflammatory Mediator | Tissue/Fluid | % Reduction / Outcome | Reference |

| Rat (Endotoxemia) | 0.1 or 0.3 mg/kg | TNF-α | Plasma | Significant attenuation | [4] |

| Rat (Endotoxemia) | 1.0 mg/kg | TNF-α | Plasma | No significant effect | [4] |

| ob/ob Mice | 10 mg/kg in drinking water for 5 weeks | IL-6 mRNA | Visceral & Subcutaneous Fat | Significantly downregulated | [5] |

| ob/ob Mice | 10 mg/kg in drinking water for 5 weeks | MCP-1 mRNA | Visceral & Subcutaneous Fat | Significantly downregulated | [5] |

| Hypertensive Rats | 10 mg/kg/day for 7 days | NF-κB and TNF-α | Blood Vessels | Reduced levels | [6] |

Detailed Experimental Protocols

In Vitro Macrophage Inflammation Assay

Objective: To assess the anti-inflammatory effect of GW3965 on LPS-stimulated macrophages.

Materials:

-

Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

GW3965 (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, etc.

-

Reagents for RNA extraction and qPCR

-

Reagents and antibodies for Western blotting

Procedure:

-

Cell Culture: Culture macrophages in appropriate medium to 80% confluency.

-

Pre-treatment: Pre-treat cells with varying concentrations of GW3965 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 18 hours.

-

Stimulation: Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for cytokine protein measurement, 4 hours for mRNA analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash cells with cold PBS and lyse for RNA extraction (for qPCR) or protein extraction (for Western blotting).

-

-

Analysis:

-

ELISA: Perform ELISA according to the manufacturer's protocol to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6).

-

qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of inflammatory genes.

-

Western Blot: Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., p-p65, IκBα).

-

In Vivo Murine Model of Endotoxemia

Objective: To evaluate the in vivo anti-inflammatory efficacy of GW3965.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

GW3965

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in saline)

-

LPS from E. coli

-

Anesthesia

-

Blood collection supplies

-

Tissue harvesting tools

Procedure:

-

Acclimatization: Acclimatize mice for at least one week.

-

Treatment: Administer GW3965 (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) or by oral gavage.

-

Induction of Endotoxemia: 30 minutes after GW3965 administration, inject LPS (e.g., 15 mg/kg, i.p.) to induce endotoxemia.

-

Monitoring and Sample Collection:

-

Monitor mice for signs of distress.

-

At specific time points (e.g., 1, 6, 24 hours) post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

-

Harvest tissues (e.g., liver, spleen, lungs) for further analysis.

-

-

Analysis:

-

Plasma Cytokines: Measure cytokine levels in the plasma using ELISA.

-

Tissue Analysis: Homogenize tissues for protein or RNA analysis to assess inflammatory markers.

-

Figure 3: General experimental workflow for assessing the anti-inflammatory effects of GW3965.

Conclusion

GW3965 represents a powerful tool for investigating the anti-inflammatory functions of Liver X Receptors. Its ability to potently and selectively activate LXRα and LXRβ leads to a multifaceted suppression of inflammatory responses through the modulation of key signaling pathways, including NF-κB and the NLRP3 inflammasome. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LXR agonists in a variety of inflammatory diseases. Continued research into the precise molecular interactions and the development of next-generation LXR modulators with improved safety profiles hold significant promise for the future of anti-inflammatory therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mpbio.com [mpbio.com]

- 3. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ijbs.com [ijbs.com]

- 6. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]

The Discovery and Development of GW3965: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW3965 is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis, as well as inflammation. As a dual agonist, GW3965 has been instrumental as a research tool to elucidate the physiological and pathophysiological roles of LXR activation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GW3965, with a focus on its application in atherosclerosis and inflammation research.

Core Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of GW3965.

Table 1: In Vitro Activity of GW3965

| Parameter | Species/Assay | Value | Reference(s) |

| EC50 (hLXRα) | Cell-free assay | 190 nM | [1][2] |

| EC50 (hLXRβ) | Cell-free assay | 30 nM | [1][2] |

| EC50 (LXRα/SRC1 LiSA) | Cell-free ligand-sensing assay | 125 nM | [1] |

| EC50 (Cholesterol Efflux) | THP-1 cells | 0.01 µM | [1] |

Table 2: In Vivo Efficacy of GW3965 in Atherosclerosis Mouse Models

| Animal Model | Treatment Duration | Dosage | Lesion Area Reduction | Key Observations | Reference(s) |

| LDLR-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 53% | Significant reduction in atherosclerosis. | [3] |

| LDLR-/- Mice (Female) | 12 weeks | 10 mg/kg/day | 34% | Significant reduction in atherosclerosis. | [3] |

| ApoE-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 47% | Atheroprotective effect is independent of apoE. | [3] |

| ApoE-/- / LXRα-/- Mice | 11 weeks | 20 mg/kg/day | 33% | Demonstrates the contribution of LXRβ activation to atheroprotection. | [3] |

Mechanism of Action: LXR-Mediated Gene Regulation

GW3965 exerts its effects by binding to and activating LXRα and LXRβ. LXRs form obligate heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) in the promoter regions of target genes and is associated with corepressor proteins, inhibiting gene transcription.

Upon binding of an agonist like GW3965, a conformational change occurs in the LXR ligand-binding domain. This leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiate the transcription of target genes.

Key LXR target genes involved in cholesterol homeostasis and inflammation include:

-

ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a crucial step in reverse cholesterol transport.

-

SREBP-1c: A master regulator of lipogenesis, its upregulation by LXR agonists can lead to an increase in fatty acid and triglyceride synthesis, a notable side effect.

-

IDOL (Inducible Degrader of the LDLR): An E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby modulating cellular cholesterol uptake.

In addition to this transactivation mechanism, activated LXRs can also transrepress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by GW3965.

Caption: LXR Activation Pathway by GW3965.

Caption: NF-κB Transrepression by GW3965.

Experimental Protocols

Synthesis of GW3965

A detailed, step-by-step synthetic route for GW3965 (3-(3-((N-(2,2,2-trifluoroethyl)-N-methyl)amino)phenyl)-4-(2-chlorophenyl)-5-(trifluoromethyl)pyridine) has not been publicly disclosed in a format suitable for replication in a laboratory setting. The synthesis would likely involve a multi-step process, potentially utilizing cross-coupling reactions to form the biaryl core, followed by the introduction of the trifluoroethyl-methylamino side chain.

LXR Binding Assay (Scintillation Proximity Assay - General Protocol)

Scintillation Proximity Assays (SPAs) are a common method for measuring ligand binding to nuclear receptors. The general principle involves the immobilization of the receptor on a scintillant-containing bead. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light, which is then detected.

Materials:

-

Recombinant LXRα or LXRβ protein

-

Radiolabeled LXR agonist (e.g., [3H]-T0901317)

-

Scintillation proximity assay beads (e.g., streptavidin-coated for biotinylated receptors)

-

Test compounds (e.g., GW3965)

-

Assay buffer

-

Microplates

General Procedure:

-

Receptor Immobilization: Incubate the SPA beads with the LXR protein to allow for binding.

-

Competition Binding: In a microplate, add the receptor-coated beads, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound (GW3965).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Detection: Measure the light emission using a microplate scintillation counter.

-

Data Analysis: The decrease in scintillation signal with increasing concentrations of the test compound is used to calculate the IC50 value.

Luciferase Reporter Gene Assay for LXR Activation

This assay measures the ability of a compound to activate LXR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for LXRα or LXRβ

-

Reporter vector containing an LXR response element (LXRE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compound (GW3965)

-

Luciferase assay reagent

General Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the LXR expression vector and the luciferase reporter vector.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of GW3965.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for LXR activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity with increasing concentrations of GW3965 is used to determine the EC50 value.

In Vivo Atherosclerosis Study in LDLR-/- Mice

This protocol outlines a typical study to evaluate the anti-atherosclerotic efficacy of GW3965 in a mouse model.

Experimental Workflow:

Caption: In Vivo Atherosclerosis Study Workflow.

Methodology:

-

Animal Model: Male and female Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice are used.

-

Diet: The mice are fed a high-fat "Western" diet for 12 weeks to induce the development of atherosclerotic plaques.[3]

-

Drug Administration: GW3965 is administered as a dietary admixture at a concentration calculated to provide a daily dose of 10 mg/kg. A control group receives the high-fat diet without the compound.[3]

-

Atherosclerosis Assessment:

-

En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The total lesion area is then quantified as a percentage of the total aortic surface area.[3]

-

Aortic Root Analysis: The heart and the upper portion of the aorta are sectioned and stained with Oil Red O to quantify the lesion area in the aortic root.[3]

-

-

Lipid Analysis: At the end of the study, plasma is collected to determine the levels of total cholesterol, HDL, and triglycerides.[3]

Conclusion

GW3965 has been a pivotal chemical probe for understanding the complex biology of Liver X Receptors. Its potent and selective agonist activity has enabled detailed investigation of LXR-mediated pathways in cholesterol metabolism, lipogenesis, and inflammation. Preclinical studies in animal models of atherosclerosis have consistently demonstrated its efficacy in reducing plaque formation, highlighting the therapeutic potential of LXR agonism. However, the induction of lipogenic genes and subsequent hypertriglyceridemia remain significant challenges for the clinical development of systemic LXR agonists. Future research may focus on developing tissue-selective or pathway-selective LXR modulators that retain the beneficial anti-atherosclerotic and anti-inflammatory effects while minimizing adverse metabolic consequences.

References

The LXR Agonist GW3965: A Potent Inducer of ABCA1 and ABCG1 Gene Expression

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the impact of GW3965, a synthetic Liver X Receptor (LXR) agonist, on the gene expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. The upregulation of these transporters is a critical mechanism in reverse cholesterol transport, making GW3965 a significant tool in atherosclerosis research and a potential therapeutic agent for cardiovascular diseases.

Core Mechanism of Action: The LXR Signaling Pathway

GW3965 functions as a potent activator of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis.[1][2] LXRs form heterodimers with Retinoid X Receptors (RXRs) and, upon binding to an agonist like GW3965, this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cholesterol efflux, including ABCA1 and ABCG1.[1][4] The activation of this pathway is central to the therapeutic potential of LXR agonists.[2]

Caption: LXR signaling pathway activated by GW3965.

Quantitative Impact of GW3965 on ABCA1 and ABCG1 Expression

GW3965 has been demonstrated to significantly upregulate the mRNA and protein expression of ABCA1 and ABCG1 in a variety of in vitro and in vivo models. The following tables summarize the quantitative data from key studies.

In Vitro Studies

| Cell Line | GW3965 Concentration | Treatment Duration | Target Gene | Fold Increase in mRNA Expression | Citation |

| Huh7.5 | 1 µM | 24 hours | ABCA1 | ~5-fold | [5] |

| Murine Peritoneal Macrophages | 5 µM | 24 hours | ABCA1 | Not specified, but induced | [6] |

| Murine Peritoneal Macrophages (AcLDL-loaded) | 0.1 - 1 µM | 24 hours | ABCA1 | Dose-dependent increase | [6] |

| Murine Peritoneal Macrophages (AcLDL-loaded) | 0.1 - 1 µM | 24 hours | ABCG1 | Dose-dependent increase | [6] |

| THP1 Macrophages | 1 µmol/L | 18 hours | ABCA1 | Significant increase | [7] |

| THP1 Macrophages | 1 µmol/L | 18 hours | ABCG1 | Significant increase | [7] |

| J774 Macrophages | 1 µM | 24 hours | ABCG1 | Significant increase | [8][9] |

In Vivo Studies (Mouse Models)

| Mouse Model | Tissue | GW3965 Dosage | Treatment Duration | Target Gene | Fold Increase in mRNA Expression | Citation |

| Wild-type C57BL/6 | Liver | Not specified | 12 days | ABCA1 | 2.5-fold | [1] |

| Wild-type C57BL/6 | Liver | Not specified | 12 days | ABCG1 | 2.7-fold | [1] |

| Wild-type C57BL/6 | Small Intestine | Not specified | 12 days | ABCA1 | 14-fold | [1] |

| Wild-type C57BL/6 | Small Intestine | Not specified | 12 days | ABCG1 | 7-fold | [1] |

| Abca1fl/fl | Intestine | Not specified | Not specified | ABCA1 | ~6-fold | [10] |

| ApoE-/- | Small Intestine | 10 mpk | 4 days | ABCA1 | Significant induction | [6] |

| ApoE-/- | Small Intestine | 10 mpk | 4 days | ABCG1 | Significant induction | [6] |

| ApoE-/- | Aorta | 10 mpk | 4 days | ABCA1 | Significant induction | [6] |

| ApoE-/- | Aorta | 10 mpk | 4 days | ABCG1 | Significant induction | [6] |

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of GW3965 on ABCA1 and ABCG1 expression.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include human hepatoma cells (Huh7.5), human monocytic cells (THP-1) differentiated into macrophages, and murine macrophage-like cells (J774, RAW 264.7). Primary cells such as bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are also frequently utilized.[5][6][7][8][9]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

GW3965 Preparation: GW3965 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in culture medium to the desired final concentration (typically ranging from 0.1 µM to 10 µM). A vehicle control (DMSO alone) should always be included in experiments.[5][6]

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing GW3965 or vehicle control for the specified duration (commonly 18-24 hours).[5][7][8][9]

Gene Expression Analysis (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin, 18S rRNA) are used for amplification.[8][9] The relative expression of the target genes is calculated using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for ABCA1, ABCG1, and a loading control (e.g., β-actin, GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Caption: Workflow for studying GW3965's effects.

Concluding Remarks

GW3965 is a powerful pharmacological tool for studying the LXR signaling pathway and its role in regulating ABCA1 and ABCG1 gene expression. The consistent and robust upregulation of these key cholesterol transporters in response to GW3965 treatment underscores its potential in the context of reverse cholesterol transport and atherosclerosis. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this LXR agonist. As with any in vitro and in vivo research, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining meaningful and reproducible results.

References

- 1. ahajournals.org [ahajournals.org]

- 2. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ABCA1/ApoE/HDL pathway mediates GW3965-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. ahajournals.org [ahajournals.org]

- 8. JCI - Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo [jci.org]

- 9. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Unveiling the Anti-Inflammatory Potential of GW3965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of GW3965, a potent synthetic agonist of the Liver X Receptors (LXRs). As members of the nuclear receptor superfamily, LXRα and LXRβ are crucial regulators of lipid metabolism and inflammation.[1][2] GW3965, by activating these receptors, has demonstrated significant anti-inflammatory effects across a range of preclinical models, positioning it as a compelling compound for therapeutic development in inflammatory diseases. This document details the molecular mechanisms, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: LXR-Mediated Transcriptional Regulation

GW3965 exerts its anti-inflammatory effects primarily by binding to and activating LXRα and LXRβ.[3] These ligand-activated transcription factors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[4] This leads to the transcriptional regulation of genes involved in cholesterol homeostasis and inflammation.

A key anti-inflammatory mechanism of GW3965 is the transrepression of pro-inflammatory gene expression. LXR activation interferes with the activity of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5][6] Studies have shown that GW3965 can inhibit the transcriptional activity of NF-κB, thereby downregulating the expression of a cascade of inflammatory mediators including cytokines, chemokines, and adhesion molecules.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of GW3965 on various inflammatory markers and related gene expression from several key studies.

Table 1: Effect of GW3965 on Inflammatory Cytokine and Gene Expression in Macrophages

| Cell Type | Treatment | Target Gene/Protein | Fold Change / Percent Inhibition | Reference |

| Murine Peritoneal Macrophages | 1 µM GW3965 + LPS | iNOS mRNA | Significant Inhibition | [4] |

| Murine Peritoneal Macrophages | 1 µM GW3965 + LPS | IL-6 mRNA | Significant Inhibition | [4] |

| Murine Peritoneal Macrophages | 1 µM GW3965 + LPS | IL-1β mRNA | Significant Inhibition | [4] |

| Human Monocyte-Derived Macrophages | GW3965 | IL-10 mRNA | GW3965-induced reduction was lower in CHIR-99021-treated M-MØ | [2] |

| Murine Bone Marrow-Derived Mast Cells | GW3965 + IgE+Ag | IL-1α Production | Significant Attenuation | [8] |

| Murine Bone Marrow-Derived Mast Cells | GW3965 + IgE+Ag | IL-1β Production | Significant Attenuation | [8] |

| Murine Bone Marrow-Derived Mast Cells | GW3965 + LPS | IL-1α Production | Decreased | [8] |

| Murine Bone Marrow-Derived Mast Cells | GW3965 + LPS | IL-1β Production | Decreased | [8] |

| Murine Bone Marrow-Derived Mast Cells | GW3965 + LPS | IL-6 Production | Decreased | [8] |

Table 2: In Vivo Anti-Inflammatory Effects of GW3965

| Animal Model | Treatment | Tissue/Parameter | Outcome | Reference |

| apoE-/- Mice | GW3965 (in diet) | Atherosclerotic Lesion Area | 47% reduction | [9] |

| LDLR-/- Mice | GW3965 | Atherosclerotic Lesion Area | ~50% reduction | [9] |

| ob/ob Mice | GW3965 (5 weeks) | Visceral Adipose Tissue Macrophages | Significantly decreased | [10][11] |

| ob/ob Mice | GW3965 (5 weeks) | Subcutaneous Adipose Tissue Lymphocytes | Markedly decreased | [10][11] |

| ob/ob Mice | GW3965 (5 weeks) | Adipose Tissue Il-6 and Mcp-1 mRNA | Significantly downregulated | [10] |

| Rats with Phosgene-Induced Acute Lung Injury | GW3965 pretreatment | p-NF-κB p65/NF-κB p65 ratio | Markedly reduced | [6] |

| Rats with Myocardial Ischemia Reperfusion | Single 20mg/kg GW3965 injection | Cardiac function | Improved | [3] |

| Hypertensive Rats | 10mg/kg/day GW3965 (7 days) | Blood vessel NF-κB and TNFα | Reduced | [3] |

| Rats with Experimental Stroke | 20 mg/kg GW3965 | Infarct Volume | Decreased | [7] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by GW3965 and a typical experimental workflow for investigating its anti-inflammatory properties.

Caption: GW3965 activates LXR, which inhibits NF-κB signaling.

Caption: A typical workflow for studying GW3965's anti-inflammatory effects.

Experimental Protocols

This section provides an overview of key experimental methodologies commonly employed to investigate the anti-inflammatory properties of GW3965.

Macrophage Isolation and Culture

-

Objective: To obtain primary macrophages for in vitro stimulation and analysis.

-

Methodology:

-

Peritoneal Macrophage Isolation: Inject mice intraperitoneally with 3% thioglycollate broth. After 3-4 days, euthanize the mice and lavage the peritoneal cavity with sterile PBS.

-

Cell Culture: Plate the harvested cells in DMEM supplemented with 10% FBS and antibiotics. Allow macrophages to adhere for 2-4 hours, then wash away non-adherent cells.

-

Bone Marrow-Derived Macrophage (BMDM) Differentiation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM with 10% FBS, antibiotics, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

In Vitro GW3965 Treatment and Inflammatory Challenge

-

Objective: To assess the effect of GW3965 on macrophage inflammatory responses.

-

Methodology:

-

Pre-treat cultured macrophages with various concentrations of GW3965 (e.g., 0.1 - 10 µM) or vehicle (DMSO) for a specified period (e.g., 18-24 hours).

-

Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined duration (e.g., 4-24 hours).

-

Collect cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the mRNA expression of inflammatory genes.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using a thermal cycler with SYBR Green or TaqMan probes for specific target genes (e.g., Il6, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of secreted cytokines in cell culture supernatants or biological fluids.

-

Methodology:

-

Use commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β).

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add diluted samples and standards to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression and phosphorylation status of proteins in key signaling pathways (e.g., NF-κB).

-

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, total p65, IκBα) and a loading control (e.g., β-actin, GAPDH).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using image analysis software.

-

In Vivo Animal Studies

-

Objective: To evaluate the therapeutic efficacy of GW3965 in animal models of inflammatory diseases.

-

Methodology:

-

Animal Models: Utilize established mouse or rat models of diseases such as atherosclerosis (e.g., ApoE-/-, LDLR-/- mice on a high-fat diet), neuroinflammation (e.g., LPS injection, experimental autoimmune encephalomyelitis), or acute lung injury.

-

GW3965 Administration: Administer GW3965 to the animals via oral gavage, intraperitoneal injection, or incorporation into the diet at various doses (e.g., 10-30 mg/kg/day).

-

Phenotypic Assessment: Monitor disease progression and severity using relevant parameters (e.g., atherosclerotic plaque size, neurological scores, lung edema).

-

Tissue Analysis: At the end of the study, collect tissues for histological analysis, gene expression studies (qPCR), and protein analysis (Western blot, immunohistochemistry).

-

Conclusion

GW3965 has consistently demonstrated potent anti-inflammatory properties in a multitude of preclinical studies. Its ability to activate LXRs and subsequently suppress key inflammatory pathways, particularly the NF-κB signaling cascade, underscores its therapeutic potential for a wide range of inflammatory disorders. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory capabilities of GW3965 and other LXR agonists. Future research should focus on developing tissue-specific LXR modulators to maximize therapeutic benefits while minimizing potential side effects associated with systemic LXR activation.

References

- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Liver X receptors agonist GW3965 re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthetic LXR Agonist GW3965 Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

GW3965: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GW3965, a potent and selective synthetic agonist for the Liver X Receptors (LXRs), LXRα and LXRβ. GW3965 is a widely utilized chemical probe in preclinical research to investigate the therapeutic potential of LXR activation in various physiological and pathological processes, including lipid metabolism, inflammation, and neurodegenerative diseases.

Chemical Properties and Potency

GW3965, with the chemical formula C33H31ClF3NO3, is an orally active, non-steroidal LXR agonist.[1] It exhibits high affinity for both LXR isoforms, with a greater potency for LXRβ.[2][3]

Table 1: In Vitro Potency of GW3965

| Target | Assay Type | Value | Reference |

| Human LXRα | Cell-based assay (EC50) | 190 nM | [2][4] |

| Human LXRβ | Cell-based assay (EC50) | 30 nM | [2][4] |

| Human LXRα | Cell-free ligand-sensing assay (EC50) | 125 nM | [4] |

Mechanism of Action and Selectivity

GW3965 functions as a full agonist of LXRs. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[5][6][7] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5][6]

Selectivity: GW3965 demonstrates excellent selectivity for LXRs over a panel of other nuclear receptors, including PPARα, PPARδ, PPARγ, FXR, RARα, TRβ, VDR, CAR, AR, GR, MR, and PR.[8] However, some cross-reactivity with the Pregnane X Receptor (PXR) has been noted, with a greater than 10-fold selectivity for LXR over PXR in a GAL4-reporter assay.[8]

LXR Signaling Pathway

The activation of the LXR signaling pathway by GW3965 plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. A simplified representation of this pathway is depicted below.